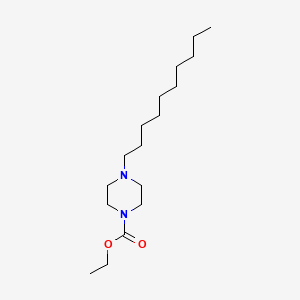
Ethyl 4-decylpiperazine-1-carboxylate
Description
Ethyl 4-decylpiperazine-1-carboxylate is a piperazine derivative characterized by a decyl (10-carbon alkyl) substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. Piperazine-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis.
Propriétés
Numéro CAS |
63207-02-3 |
|---|---|
Formule moléculaire |
C17H34N2O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
ethyl 4-decylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)17(20)21-4-2/h3-16H2,1-2H3 |
Clé InChI |
JVOVZRZWICUORT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1CCN(CC1)C(=O)OCC |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The following table compares ethyl 4-decylpiperazine-1-carboxylate with structurally related piperazine derivatives:
Key Research Findings
Hydrophobicity and Solubility :
- The decyl chain in this compound significantly increases its logP value (~4.5 estimated) compared to ethyl 4-methylpiperazine-1-carboxylate (logP ~0.5) . This property may improve bioavailability in lipid-rich environments but reduce water solubility.
- In contrast, nitro- or sulfonyl-substituted analogs exhibit higher polarity, making them suitable for aqueous-phase reactions or targeting polar binding sites .
Synthetic Challenges :
- Long alkyl chains (e.g., decyl) introduce steric hindrance during synthesis, requiring optimized coupling agents or catalysts (e.g., Ru-based systems as in ) .
- Aromatic substituents (e.g., biphenylyloxy) often necessitate protection/deprotection strategies to avoid side reactions .
Biological Activity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show promise as enzyme inhibitors or antimicrobial agents.
Critical Analysis of Functionalization Strategies
- Alkyl vs. Aromatic Substituents :
Alkyl chains (methyl, decyl) prioritize lipophilicity, while aromatic groups (nitrophenyl, biphenylyloxy) enhance rigidity and π-stacking capabilities. The choice depends on the target application: alkylated variants for membrane penetration, aromatic derivatives for receptor binding . - Hybrid Derivatives : Compounds like ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate () combine multiple functional groups, enabling dual functionality (e.g., antimicrobial and anti-inflammatory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


